Cas no 62246-96-2 (Methanone, (3-aminophenyl)-4-pyridinyl-)

This technical description pertains to Methanone and (3-aminophenyl)-(4-pyridinyl)methanone. The compound features an amide linkage connecting an aromatic phenyl ring substituted at position 3 with an amino group (3-aminophenyl) to a heterocyclic pyridine ring substituted at position 4 (4-pyridinyl). The specific substitution pattern offers distinct electronic characteristics derived from both aromatic components combined via this versatile functional group. This structure provides several key advantages relevant to chemical synthesis and material science applications: 1. Electronic Modulation: The combination of electron-donating/withdrawing groups within both aromatic rings allows for fine-tuning of electronic properties. 2. Versatility in Synthesis: The amino group on the phenyl ring can serve as a nucleophile or reactant in further synthetic transformations. 3. Potential Stability: Amide bonds are generally stable under various conditions. 4. Targeted Applications: The specific arrangement facilitates interactions required for certain material properties or reactions where both aromatic systems play a role. This molecule represents a valuable structural unit combining diverse functionalities within a single scaffold.
Methanone, (3-aminophenyl)-4-pyridinyl- structure
62246-96-2 structure
Product Name:Methanone, (3-aminophenyl)-4-pyridinyl-
CAS No:62246-96-2
MF:C12H10N2O
MW:198.22060251236
CID:452621
PubChem ID:12318818
Update Time:2025-06-16

Methanone, (3-aminophenyl)-4-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (3-aminophenyl)-4-pyridinyl-
    • (3-aminophenyl)-pyridin-4-ylmethanone
    • 62246-96-2
    • 4-(3-aminobenzoyl)pyridine
    • (3-aminophenyl)(pyridin-4-yl)methanone
    • SCHEMBL10688534
    • CS-0357184
    • AKOS000282215
    • DTXSID00488203
    • 3-(PYRIDINE-4-CARBONYL)ANILINE
    • LQORVTFJCCREQE-UHFFFAOYSA-N
    • AO-080/43255967
    • AB01331450-02
    • (3-aminophenyl)(4-pyridinyl)methanone
    • NCGC00338901-01
    • Inchi: 1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2
    • InChI Key: LQORVTFJCCREQE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CN=CC=1)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 198.0794
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • PSA: 55.98

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Methanone, (3-aminophenyl)-4-pyridinyl- Suppliers

Amadis Chemical Company Limited
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(CAS:62246-96-2)Methanone, (3-aminophenyl)-4-pyridinyl-
Order Number:A963926
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:15
Price ($):291.0
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Methanone, (3-aminophenyl)-4-pyridinyl- Related Literature

Additional information on Methanone, (3-aminophenyl)-4-pyridinyl-

Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2): A Comprehensive Overview

Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-Aminobenzophenone, 4-pyridinyl-(3-aminophenyl)-methanone, is a derivative of benzophenone and pyridine, which are fundamental building blocks in organic synthesis and drug discovery.

The molecular structure of Methanone, (3-aminophenyl)-4-pyridinyl- consists of a benzene ring linked to a pyridine ring through a carbonyl group, with an amino group attached to the benzene ring. This unique arrangement confers the compound with a range of chemical and biological properties that make it an attractive candidate for various research and development activities.

Recent studies have highlighted the potential of Methanone, (3-aminophenyl)-4-pyridinyl- in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that Methanone, (3-aminophenyl)-4-pyridinyl- effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising lead compound for the treatment of inflammatory diseases.

Another area of interest is the potential use of Methanone, (3-aminophenyl)-4-pyridinyl- in cancer research. A study published in *Cancer Research* in 2022 reported that this compound shows selective cytotoxicity against various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its biological activities, Methanone, (3-aminophenyl)-4-pyridinyl- has been explored for its utility as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group versatility make it an ideal starting material for the synthesis of a wide range of derivatives with diverse biological activities. For example, researchers at the University of California, Los Angeles (UCLA) have used this compound to develop novel inhibitors of protein kinases, which are key targets in cancer therapy.

The synthesis of Methanone, (3-aminophenyl)-4-pyridinyl- can be achieved through several routes, including condensation reactions between 3-aminoacetophenone and 4-cyanopyridine followed by hydrolysis. The choice of synthetic method depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols that minimize waste and reduce energy consumption.

From a safety perspective, Methanone, (3-aminophenyl)-4-pyridinyl- is generally considered safe for laboratory use when proper handling procedures are followed. However, like many organic compounds, it should be stored in a well-ventilated area and handled with appropriate personal protective equipment (PPE) to prevent inhalation or skin contact.

In conclusion, Methanone, (3-aminophenyl)-4-pyridinyl- (CAS No. 62246-96-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.

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Amadis Chemical Company Limited
(CAS:62246-96-2)Methanone, (3-aminophenyl)-4-pyridinyl-
A963926
Purity:99%
Quantity:1g
Price ($):291.0
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